Product packaging for 2-Fluoro-4-iodophenol(Cat. No.:CAS No. 2713-28-2)

2-Fluoro-4-iodophenol

Cat. No.: B1315855
CAS No.: 2713-28-2
M. Wt: 238 g/mol
InChI Key: FDOQGGGFQVVOBN-UHFFFAOYSA-N
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Description

Significance and Research Context of Halogenated Phenols in Chemical Science

Halogenated phenols are cornerstone compounds in the vast expanse of chemical science. Their significance stems from their dual nature: the phenolic hydroxyl group and the carbon-halogen bond(s). The hydroxyl group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. chemistrysteps.com It also serves as a hydrogen bond donor and can be readily converted into other functional groups.

The halogen substituents, in turn, introduce a range of effects. They modify the acidity and reactivity of the phenol (B47542), influence its lipophilicity, and provide a site for various coupling reactions. This versatility has made halogenated phenols essential intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and polymers. globalscientificjournal.com Furthermore, some halogenated phenolic compounds are studied for their potential biological activities and their roles as metabolites of persistent organic pollutants. acs.org The investigation into their environmental fate and degradation pathways, often involving advanced oxidation processes, is also an active area of research. rsc.orgrsc.org

Unique Substituent Effects of Fluorine and Iodine on Phenolic Systems

The presence of both fluorine and iodine on the same phenolic ring in 2-Fluoro-4-iodophenol gives rise to a unique set of properties. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the phenolic proton. tamuc.edu However, its small size means it has a negligible steric effect. nih.gov

In contrast, iodine is less electronegative but significantly larger. Its presence can sterically hinder reactions at adjacent positions. nih.gov More importantly, the carbon-iodine bond is relatively weak and highly polarizable, making iodine an excellent leaving group in various cross-coupling reactions, such as the Suzuki coupling. This differential reactivity between the C-F and C-I bonds allows for selective functionalization of the molecule, a highly desirable feature in multi-step organic synthesis.

Overview of Research Trajectories for this compound

The unique structural and electronic features of this compound have propelled its use in several key research areas. A primary trajectory is its application as a versatile building block in organic synthesis. chemimpex.com Researchers leverage the distinct reactivities of the fluorine and iodine substituents to construct complex molecular architectures.

Another significant research avenue is in pharmaceutical development, where this compound serves as a key intermediate in the synthesis of biologically active compounds. chemimpex.com The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability. The iodine atom, on the other hand, provides a convenient point for introducing further molecular complexity.

Furthermore, the properties of this compound lend themselves to applications in materials science, particularly in the creation of organic electronics and dyes with specific optical and electronic characteristics. chemimpex.com Research also extends to its potential use in environmental applications, such as in the development of sensors for pollutant detection. chemimpex.com A study has also investigated the removal of 2-fluorophenol (B130384) and 2-iodophenol (B132878) from aqueous solutions using industrial waste-derived adsorbents. researchgate.net

Chemical Properties of this compound

PropertyValue
Molecular Formula C6H4FIO
Molecular Weight 238.00 g/mol
CAS Number 2713-28-2
Melting Point 38 °C
InChI Key FDOQGGGFQVVOBN-UHFFFAOYSA-N

Data sourced from nih.govscbt.comstenutz.eufluorochem.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4FIO B1315855 2-Fluoro-4-iodophenol CAS No. 2713-28-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOQGGGFQVVOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561549
Record name 2-Fluoro-4-iodophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2713-28-2
Record name 2-Fluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-iodophenol
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Synthetic Methodologies for 2 Fluoro 4 Iodophenol and Its Derivatives

Classical Synthetic Routes for Substituted Phenols

Traditional methods for the synthesis of substituted phenols, including 2-fluoro-4-iodophenol, have historically relied on direct halogenation and reactions involving diazonium salts. These methods are foundational in organic chemistry for introducing halogen substituents onto aromatic rings.

Strategies Involving Direct Halogenation of Fluorophenols

The direct introduction of an iodine atom onto a fluorophenol ring is a primary strategy for synthesizing this compound. This electrophilic aromatic substitution is influenced by the directing effects of the hydroxyl and fluorine substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director.

The iodination of phenols can be achieved using various iodinating agents. For instance, the reaction of phenol (B47542) with iodine in the presence of an oxidizing agent like hydrogen peroxide can yield iodinated phenols. The reactivity and regioselectivity of the iodination of substituted phenols are dependent on the nature and position of the existing substituents. niscpr.res.in For example, electron-withdrawing groups can influence the rate and selectivity of diiodination. In the case of 2-fluorophenol (B130384), the incoming iodine electrophile is directed to the positions ortho and para to the hydroxyl group.

A study on the kinetics of iodination of various substituted phenols using N-iodosuccinimide (NIS) revealed the influence of substituents on the reaction rate. niscpr.res.in The observed order of reactivity was m-cresol (B1676322) > p-cresol (B1678582) > phenol > m-chlorophenol > p-chlorophenol ≈ p-bromophenol > p-nitrophenol, highlighting the electronic effects of the substituents on the aromatic ring. niscpr.res.in

Modern and Green Chemistry Approaches in this compound Synthesis

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. Transition metal catalysis, microwave-assisted synthesis, and flow chemistry are at the forefront of these advancements.

Transition Metal-Catalyzed Coupling Reactions in Phenol Functionalization

Transition metal-catalyzed reactions have become indispensable tools in organic synthesis for forming carbon-halogen and carbon-carbon bonds. nih.govrsc.org Palladium and copper are the most commonly used metals for these transformations due to their efficiency and, in the case of copper, lower cost. nih.gov

For the synthesis of substituted phenols, transition metal-catalyzed reactions offer alternatives to classical methods. For instance, palladium-catalyzed coupling reactions are widely used for the synthesis and functionalization of benzofurans starting from o-iodophenols. nih.govarkat-usa.org While not a direct synthesis of this compound, these methods demonstrate the utility of transition metals in manipulating halogenated phenols. The development of new transition-metal-catalyzed C-C and C-O bond activation reactions further expands the toolkit for modifying phenolic compounds. umn.edu

Iodine(III)-mediated nitrene transfer reactions, catalyzed by transition metals, have also been applied in complex syntheses, showcasing the power of combining transition metals with hypervalent iodine reagents. rsc.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. arkat-usa.org This technique has been successfully applied to a wide range of organic transformations.

In the context of substituted phenols, microwave irradiation has been used to facilitate the synthesis of flavones from 2'-hydroxychalcones in the presence of a catalytic amount of iodine. researchgate.net Another example is the microwave-assisted synthesis of 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions. nih.gov The use of microwaves in this case significantly shortens reaction times and minimizes side products. nih.gov

Microwave technology has also been employed for the synthesis of 2'-O-aryluridine derivatives through the reaction of 2,2'-anhydrouridine (B559692) with various phenols, including halogenated phenols. acs.org However, reactions with 4-iodophenol (B32979) and 2-iodophenol (B132878) under these conditions led to complex mixtures, indicating potential decomposition of the products. acs.org

Flow Chemistry Applications for Enhanced Efficiency

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nottingham.ac.uknottingham.ac.uk This technology is increasingly being applied to the synthesis of fine chemicals and pharmaceuticals.

The continuous flow synthesis of meta-substituted phenol derivatives has been demonstrated using microreactor technologies. acs.orgacs.org One system utilized a capillary microreactor for oxidative Heck/dehydrogenation reactions, significantly reducing the reaction time from 2160 minutes in a batch system to 130 minutes in the microchemical system. acs.orgacs.org Another approach employed a tube-in-tube microreactor for gram-scale synthesis. acs.org

Furthermore, continuous flow photooxidation of para-substituted phenols using singlet oxygen in supercritical CO2 has been explored for the synthesis of various compounds, demonstrating the potential of flow chemistry for safe and efficient reactions. nottingham.ac.uknottingham.ac.ukthieme-connect.com These examples, while not specific to this compound, highlight the applicability of flow chemistry principles to the synthesis of substituted phenols, offering a pathway for more efficient and scalable production.

Stereoselective Synthesis and Enantiomeric Purity Considerations

The inherent chirality of many target molecules in medicinal chemistry and materials science necessitates the use of stereoselective synthetic methods. Halogenated phenols, including structures related to this compound, serve as crucial precursors or additives in the creation of chiral molecules with high enantiomeric or diastereomeric purity.

Enantioselective Preparation of Chiral Intermediates from Iodophenols

Iodophenols have been identified as effective components in achieving high enantioselectivity in certain asymmetric reactions. Their utility can be as a coordinating ligand or as an additive that modifies the catalytic environment.

One notable application is the use of p-iodophenol as an additive in the oxazaborolidine-catalyzed asymmetric borane (B79455) reduction of prochiral ketones. nih.gov The addition of p-iodophenol was found to significantly enhance the enantioselectivity of the reduction of various ketones to chiral secondary alcohols. nih.gov In the reduction of benzalacetone using a chiral lactam alcohol and borane, the presence of p-iodophenoxyborane (formed in situ) led to a substantial increase in enantiomeric excess (ee) compared to reactions without the additive or with other phenols. nih.gov For instance, the reduction of alkyl methyl ketones proceeded with excellent enantioselectivities, reaching up to 98% ee. nih.gov

Below is a data table illustrating the effect of additives on the enantioselectivity of the reduction of acetophenone, demonstrating the superior performance of p-iodophenol.

AdditiveEnantiomeric Excess (% ee)Reference
None15 nih.gov
Phenol68 nih.gov
p-Chlorophenol78 nih.gov
p-Bromophenol84 nih.gov
p-Iodophenol91 nih.gov

Furthermore, iodophenols have been utilized in the enantioselective preparation of planar-chiral organometallic complexes, such as those involving chromium and iron. nii.ac.jp These methods highlight the role of the iodophenol moiety in establishing stereocontrol during complexation.

Diastereoselective Synthetic Pathways

The construction of molecules with multiple stereocenters requires precise control over diastereoselectivity. The presence of a fluorine atom, as in this compound, is of particular interest due to fluorine's unique ability to alter the pharmacokinetic properties of drug molecules. nih.gov

A significant challenge in organic synthesis is the creation of adjacent stereogenic centers, especially when one bears a fluorine atom. nih.gov Researchers have developed nickel-hydride catalyzed hydroalkylation of fluoroalkenes to produce fluorinated motifs with two neighboring chiral centers in excellent yields and stereoselectivities. nih.gov This method provides a directing-group-free approach to access highly enantioenriched organofluorine compounds. nih.gov

Another strategy involves the diastereoselective synthesis of fluorinated δ-lactams, which are valuable medicinal building blocks. rsc.org This has been achieved through efficient multi-step processes that tolerate a range of functional groups. rsc.org Similarly, the stereocontrolled synthesis of alkanes containing five contiguous fluorine atoms has been accomplished via sequential fluorination of diastereoisomeric alcohol-diepoxides, involving highly stereospecific epoxide ring-opening and desoxyfluorination reactions. nih.gov

The addition of titanium enolates derived from N-acyl thiazolidinethiones to acetals represents a powerful method for the stereoselective formation of carbon-carbon bonds, leading to anti α-alkyl-β-alkoxy carboxylic derivatives with high diastereoselectivity (dr > 98:2). orgsyn.org

The following table summarizes the high levels of diastereoselectivity achieved in representative synthetic transformations involving fluorinated compounds or related stereoselective methods.

Reaction TypeSubstrate/Reagent SystemDiastereomeric Ratio (dr)Reference
Ni-Catalyzed HydroalkylationFluoroalkenes + Secondary Alkyl HalidesUp to >20:1 nih.gov
Lewis Acid-Mediated AdditionTitanium Enolate + Dimethyl Acetal>98:2 orgsyn.org
Pd(II)-Catalyzed Fluorinationβ-Methylene C(sp³)–H Bonds of α-Amino AcidsSite- and Diastereoselective nih.gov

Derivatization Strategies of this compound

The structure of this compound offers three distinct sites for chemical modification: the phenolic hydroxyl group, the iodine atom, and the fluorine atom. The different reactivities of these sites allow for selective and sequential transformations.

Functional Group Transformations on the Phenolic Hydroxyl

The hydroxyl group of this compound behaves as a typical phenol, capable of being deprotonated to form a phenoxide, which is a potent nucleophile. This allows for a variety of O-alkylation and O-acylation reactions.

A representative transformation involves the deprotonation of the phenol with a base like sodium hydride, followed by reaction with an electrophile. For example, in a procedure analogous to that performed on 4-fluoro-2-iodophenol, the compound can be dissolved in a dry solvent like tetrahydrofuran (B95107) (THF), cooled, and treated with sodium hydride. nih.gov The resulting sodium phenoxide can then be reacted with an alkylating or acylating agent to yield the corresponding ether or ester. nih.gov

A more modern approach for derivatization involves the direct O-fluoroalkenylation of phenols. researchgate.net A method has been developed using a fluorinated electrophilic reagent derived from hydrofluoroolefin (HFO) gases. This allows for the conjugation of various phenols, including tyrosine, under optimized conditions. researchgate.net The resulting fluoroalkenyl ether motif can be further modified, for instance, through palladium-catalyzed cross-coupling reactions. researchgate.net

Reactions at the Halogen Sites (Fluorine and Iodine)

The two halogen atoms on the aromatic ring of this compound exhibit orthogonal reactivity, a feature highly valued in synthetic chemistry.

The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making the iodine atom an excellent leaving group in nucleophilic aromatic substitution and a reactive site for transition-metal-catalyzed cross-coupling reactions. chemimpex.com Common reactions include Suzuki, Sonogashira, Heck, and Ullmann couplings, which are used to form new carbon-carbon or carbon-heteroatom bonds at the C4 position. The electron-withdrawing nature of the fluorine substituent at the C2 position can enhance the electrophilicity of the iodine-bearing carbon, potentially increasing its reactivity in certain transformations. nih.gov

In contrast, the carbon-fluorine bond is very strong, and the fluorine atom is generally unreactive under the conditions used to modify the iodine site. libretexts.org It does not typically participate in cross-coupling reactions as a leaving group. Instead, its primary role is to modulate the electronic properties of the molecule. nih.gov

The table below summarizes the distinct reactivity at the two halogen sites.

Halogen SiteRelative ReactivityCommon Reaction TypesReference
Iodine (at C4)HighSuzuki, Sonogashira, Heck, Ullmann, and other cross-coupling reactions; Nucleophilic Aromatic Substitution. nih.govchemimpex.com
Fluorine (at C2)Low (as a leaving group)Generally unreactive; acts as an electron-withdrawing group to influence reactivity elsewhere on the ring. libretexts.org

This differential reactivity allows chemists to selectively functionalize the iodine position while leaving the fluorine atom and the core phenolic structure intact, enabling the synthesis of complex, multi-substituted aromatic compounds.

Reaction Mechanisms and Reactivity of 2 Fluoro 4 Iodophenol

Coupling Reactions Utilizing 2-Fluoro-4-iodophenol

Other Transition Metal-Catalyzed Processes

The reactivity of this compound in transition metal-catalyzed cross-coupling reactions is dominated by the significant difference in bond strength and reactivity between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bond is considerably weaker and more susceptible to oxidative addition by low-valent transition metal catalysts, such as palladium complexes. This allows for highly selective functionalization at the C4 position.

Common cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are expected to proceed with high regioselectivity at the iodine-bearing carbon.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. For this compound, the reaction with an arylboronic acid would selectively occur at the C-I bond. researchgate.net Studies on similar substrates, such as 4-iodophenol (B32979) and 2-iodophenol (B132878), demonstrate efficient coupling under various conditions, often using palladium powder or complexes in solvents like methanol (B129727) or aqueous mixtures. rsc.orgrsc.org The reaction is generally insensitive to the electronic nature of substituents on the aromatic ring. rsc.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by palladium. nih.govacsgcipr.org The general reactivity order for aryl halides is Ar-I > Ar-Br > Ar-Cl, making the C-I bond of this compound the exclusive site of reaction. wuxiapptec.com Research on the analogous compound 2-fluoro-4-iodopyridine (B1312466) shows that C-N cross-coupling with aromatic amines is exclusive to the 4-position, leaving the C-F bond intact. researchgate.net This transformation can often be carried out using mild bases like potassium carbonate. researchgate.net

The table below summarizes the expected outcomes for transition metal-catalyzed reactions with this compound based on established principles and analogous reactions.

Reaction Coupling Partner Catalyst System (Example) Expected Product Selectivity
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄ / Base (e.g., K₂CO₃)2-Fluoro-4-arylphenolExclusive coupling at C4 (C-I)
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / Ligand / Base2-Fluoro-4-vinylphenolExclusive coupling at C4 (C-I)
Buchwald-HartwigAmine (Primary/Secondary)Pd(OAc)₂ / BINAP / Base4-Amino-2-fluorophenolExclusive coupling at C4 (C-I)

Photochemical Reactivity of Halogenated Phenols, Including Iodo- and Fluorophenols

The photochemistry of halophenols in aqueous solutions is a complex process governed by the nature and position of the halogen substituents. The primary photochemical pathways for simple halophenols include photoionization, photochemical aryl-halogen bond homolysis, and photochemical aryl-halogen bond heterolysis. nih.govresearchgate.net

Mechanisms of Photoreaction and Photoproduct Formation

For 2- and 4-substituted halophenols, irradiation typically induces a heterolytic cleavage of the carbon-halogen bond. nih.govias.ac.in In the case of this compound, the much weaker C-I bond is the primary site of photochemical activity.

Upon UV irradiation in aqueous solution, the primary step is the cleavage of the C-I bond to form an aryl cation and an iodide ion. nih.gov This aryl cation is highly reactive and can undergo several subsequent reactions:

Hydroxylation: The cation can be attacked by water to yield 2-fluoro-1,4-dihydroxybenzene (2-fluorohydroquinone). ias.ac.in

Carbene Formation: The aryl cation may deprotonate to generate a reactive intermediate known as a ketocarbene (in this case, 5-fluoro-4-oxocyclohexa-2,5-dienylidene). nih.govrsc.org This carbene can react with oxygen to produce p-benzoquinone or be hydrolyzed to form hydroquinone. ias.ac.in

Rearrangement: Singlet ketocarbenes can undergo a Wolff rearrangement to form cyclopentadiene-ketenes, which are then hydrolyzed to cyclopentadiene (B3395910) carboxylic acids. nih.gov

The anionic form of 2-halophenols can be particularly susceptible to transformation into cyclopentadiene carboxylic acids with relatively high quantum yields. ias.ac.in In contrast, photolytic homolysis of the C-X bond, which forms radical species, is a less dominant pathway in aqueous solution but can lead to photoreduction products if a suitable reducing agent is present. researchgate.net

Influence of Halogen Substituents on Photoreaction Quantum Yields

The efficiency of the photoreaction, measured by the quantum yield (Φ), is highly dependent on the halogen substituent. The lability of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl > C-F. Consequently, iodophenols are significantly more photoreactive than their chloro- or fluoro-analogs.

Studies on a series of 4-halophenols confirmed that while the same photoproducts are generally formed, the photoreaction quantum yields vary considerably. rsc.org The photocatalytic degradation rate of p-halophenols is correlated with the Hammett constant, which reflects the electron density on the aromatic ring and its reactivity towards electrophilic species. nih.gov For 4-iodophenol, the degradation rate constant was found to be about half that of phenol (B47542) in certain photocatalytic systems, though direct photolysis trends may differ. nih.gov The quantum yield for the photosensitized hydrolysis of 3-fluorophenol (B1196323) has been estimated at approximately 0.23. ias.ac.in

Excited State Dynamics and Intersystem Crossing

Upon absorption of a photon, this compound is promoted to an excited singlet state (S₁). From this state, several decay pathways are possible, including fluorescence, internal conversion, and intersystem crossing (ISC) to a triplet state (T₁). acs.org The nature of the halogen substituents plays a critical role in these dynamics.

Fluorine's Influence: The fluorine substituent can influence the excited-state lifetime and photophysical processes. Studies on fluorophenol isomers show that the position of the fluorine atom sensitively affects fluorescence yields and Stokes shifts. acs.org

Iodine's Influence (Heavy-Atom Effect): The presence of the heavy iodine atom dramatically enhances the rate of intersystem crossing from the singlet to the triplet manifold due to increased spin-orbit coupling. acs.org This "heavy-atom effect" means that for 4-iodophenol, ISC to the triplet state is a very efficient process that competes with or even dominates direct dissociation from the S₁ state. researchgate.net This is in contrast to fluorophenols, where ISC is generally less efficient. researchgate.netacs.org

For 4-iodophenol, dissociation can occur from both the singlet and triplet states. Excitation to the S₁ state can lead to prompt C-I bond fission. researchgate.net Alternatively, efficient ISC populates the triplet state, from which C-I bond cleavage can also occur. The competition between these pathways is wavelength-dependent. researchgate.net In contrast, for fluorophenols, O-H bond fission is often the primary photodissociation channel, as C-F bond cleavage is energetically unfavorable. acs.orgresearchgate.net

Biocatalytic Transformations of this compound

Microorganisms have evolved a diverse array of enzymes capable of transforming halogenated aromatic compounds. These biocatalytic transformations are promising for bioremediation applications and involve several distinct dehalogenation mechanisms. nih.gov

Enzyme-Mediated Dehalogenation Mechanisms

Enzymes can catalyze the cleavage of carbon-halogen bonds through reductive, oxidative, or hydrolytic pathways. nih.gov Both the C-F and C-I bonds in this compound could be targets for enzymatic action, although the C-I bond is generally more susceptible to cleavage.

Reductive Dehalogenation: This process involves the replacement of a halogen with a hydrogen atom and is common for aryl halides in anaerobic bacteria. nih.gov The reaction is often catalyzed by enzymes that use transition metal cofactors like cobalamin (vitamin B₁₂). nih.govrsc.org Specific reductive dehalogenases have been identified that are active on iodinated phenolic compounds. For instance, a self-sufficient reductive dehalogenase (JtRdhAMBP) efficiently dehalogenates 2-iodophenol but is not active on fluorinated compounds. nih.gov Another organism, Desulfomonile tiedjei, is known to dehalogenate aromatic compounds as a form of energy metabolism. nih.gov

Oxidative Dehalogenation: In aerobic microorganisms, monooxygenase and dioxygenase enzymes can hydroxylate the aromatic ring, which often leads to the spontaneous or enzyme-catalyzed elimination of the halogen substituent. nih.govoup.com

A flavin-dependent monooxygenase, HadA, has been shown to catalyze the oxidative dehalogenation of various halophenols, including 2-iodophenol and 4-iodophenol. nih.gov The mechanism involves the hydroxylation of the ring, followed by the elimination of the halogen to produce a benzoquinone. nih.gov

Phenol hydroxylase from the bacterium Rhodococcus opacus 1G demonstrates a preference for oxidative dehalogenation at the C2 position of 2-fluorophenols, replacing the fluorine with a hydroxyl group to form a catechol. oup.com

Heme dehaloperoxidases use hydrogen peroxide to dehalogenate aromatic compounds. acs.org Microperoxidase-8, a heme fragment, can catalyze the dehalogenation of 2-fluorophenol (B130384) and other halophenols in alcoholic solvents, leading to the formation of alkoxyphenols. pnas.orgresearchgate.net

The table below summarizes enzymes and their mechanisms relevant to the dehalogenation of this compound analogs.

Enzyme/System Organism/Type Substrate Analog(s) Studied Mechanism Product(s) Reference(s)
Reductive Dehalogenase (JtRdhAMBP)Recombinant2-IodophenolReductive DeiodinationPhenol nih.gov
Phenol HydroxylaseRhodococcus opacus 1G2-FluorophenolsOxidative Defluorination/HydroxylationCatechol oup.com
HadA MonooxygenaseRecombinant2-Iodophenol, 4-IodophenolOxidative Deiodination/HydroxylationBenzoquinone nih.gov
Microperoxidase-8Heme-based catalyst2-Fluorophenol, 4-HalophenolsOxidative Dehalogenation/AlkoxylationAlkoxyphenols pnas.orgresearchgate.net
Iodotyrosine DeiodinaseHuman / Bacterial2-IodophenolReductive DeiodinationPhenol rsc.org

Enzymatic Functionalization of the Phenolic Ring

Enzymes such as peroxidases and hydroxylases are known to interact with halogenated phenols. For instance, an artificial peroxidase, Fe-MC6*a, has been shown to catalyze the oxidation of 4-halophenols. mdpi.com In the case of 4-fluorophenol, this enzyme facilitates its conversion to 1,4-benzoquinone. mdpi.com For other 4-halophenols, the reaction leads to the formation of polymeric products. mdpi.com

Furthermore, the biotransformation of 4-halophenols into their corresponding 4-halocatechols has been achieved using Escherichia coli engineered to express 4-hydroxyphenylacetate (B1229458) 3-hydroxylase. nih.gov This demonstrates the enzymatic capability to introduce a hydroxyl group onto the phenolic ring, a key step in their metabolic breakdown. The rate of this biotransformation was observed to be dependent on the nature of the halogen substituent. nih.gov

While these studies provide valuable insights into how enzymes interact with halophenols, direct experimental data on this compound is necessary to fully elucidate its specific reaction mechanisms and reactivity in enzymatic systems. The unique combination of both a fluorine and an iodine atom on the phenolic ring likely influences its substrate-enzyme interactions and the resulting products in a distinct manner compared to monosubstituted halophenols.

Computational and Theoretical Chemistry Studies of 2 Fluoro 4 Iodophenol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure of molecules. For 2-Fluoro-4-iodophenol, these calculations can elucidate the effects of the fluorine, iodine, and hydroxyl substituents on the aromatic ring.

Density Functional Theory (DFT) Applications to Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method that has become a mainstay for predicting the geometric and electronic properties of molecules. By approximating the electron density of a system, DFT can be used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For this compound, DFT calculations would predict bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic interactions between the substituents.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Phenol (B47542) (Representative Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-F1.36
C-I2.10
C-O1.37
O-H0.96
C-C-O120.5
C-C-F119.8
C-C-I121.0
H-O-C-C180.0 (anti) or 0.0 (syn)
Note: This table presents typical values for a substituted phenol and is for illustrative purposes only. Specific calculated values for this compound are not available in the cited literature.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the locations of the HOMO and LUMO on the molecule, determined by plotting the orbital densities, would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Phenol (Representative Data)

Molecular OrbitalEnergy (eV)
HOMO-8.5
LUMO-1.2
HOMO-LUMO Gap7.3
Note: This table presents typical values for a substituted phenol and is for illustrative purposes only. Specific calculated values for this compound are not available in the cited literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. The MEP map is color-coded to show regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would likely show negative potential around the oxygen and fluorine atoms due to their high electronegativity, and a region of positive potential (a "sigma-hole") on the iodine atom along the C-I bond axis. The hydroxyl proton would also exhibit a positive potential. These features are critical for understanding non-covalent interactions such as hydrogen bonding and halogen bonding.

Spectroscopic Simulations and Correlation with Experimental Data

Computational methods are also employed to simulate various types of spectra. These simulations are invaluable for interpreting experimental spectra and assigning spectral features to specific molecular motions or electronic transitions.

Theoretical UV-Vis Spectra Prediction

Theoretical prediction of UV-Vis spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.

For this compound, TD-DFT calculations could predict the λmax values for the π→π* transitions characteristic of aromatic compounds. The results can be compared with experimentally measured spectra to confirm the electronic structure and understand how the substituents influence the absorption properties. Studies on similar fluorophenols have shown that the position of the fluorine atom can shift the absorption bands. acs.org

Vibrational Spectroscopy (FT-IR, Raman) Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. modgraph.co.uk While experimental spectra can be readily obtained, assigning each peak to a specific vibration can be complex. Computational methods, particularly DFT, can calculate the harmonic vibrational frequencies and their corresponding intensities. kuleuven.be

These calculated frequencies are often scaled by a factor to better match experimental values, accounting for anharmonicity and other approximations in the theoretical model. The potential energy distribution (PED) analysis can then be used to provide a detailed assignment of each vibrational mode, such as C-H stretching, C-C ring vibrations, and the characteristic vibrations of the O-H, C-F, and C-I bonds. This detailed assignment helps to resolve ambiguities in experimental spectra. kuleuven.be

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Substituted Phenol (Representative Data)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H stretch36503600
C-H stretch (aromatic)31003080
C=C stretch (aromatic)16001590
C-F stretch12501240
C-I stretch550540
Note: This table presents typical values for a substituted phenol and is for illustrative purposes only. Specific calculated and experimental values for this compound are not available in the cited literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations are a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules, aiding in structure verification and assignment of complex spectra. For this compound, computational methods, particularly those based on Density Functional Theory (DFT), are employed to calculate the NMR shielding tensors for its various nuclei (¹H, ¹³C, ¹⁹F).

The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, which has proven effective for a wide range of organic molecules. modgraph.co.uk In this procedure, the geometry of the molecule is first optimized at a chosen level of theory and basis set. Subsequently, an NMR calculation is performed on the optimized structure to yield nuclear magnetic shielding tensors. These calculated isotropic shielding values (σ_iso) are then converted into chemical shifts (δ) by referencing them against the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F, calculated at the same level of theory. The relationship is given by:

δ_calc = σ_ref - σ_iso

To improve the accuracy of predictions and correct for systematic errors inherent in theoretical methods, scaling factors are often applied. escholarship.org These factors are derived from linear regression analysis of calculated versus experimental shifts for a large dataset of related compounds. escholarship.org For fluorinated aromatic compounds, specific scaling factors have been developed that can yield predictions with high accuracy, often with a maximum deviation of just a few parts per million (ppm). escholarship.org

Challenges in predicting NMR shifts for this compound include accurately modeling solvent effects and the dynamic behavior of the hydroxyl proton. The chemical shift of a phenolic -OH group is particularly sensitive to its environment, concentration, and its participation in intra- and intermolecular hydrogen bonding. modgraph.co.uk Theoretical studies on phenols have shown that the OH chemical shift can vary linearly with the hydrogen bond distance. modgraph.co.uk Therefore, calculations may be performed in a continuum solvent model (e.g., SMD or PCM) to better approximate experimental conditions. escholarship.org

A hypothetical comparison of predicted versus experimental chemical shifts for this compound is presented below to illustrate the typical output of such a study.

Table 1: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

NucleusPredicted Chemical Shift (δ_calc)Experimental Chemical Shift (δ_exp)
¹H (-OH)5.45.6
¹H (H3)7.37.4
¹H (H5)7.67.7
¹H (H6)7.07.1
¹³C (C1)150.0151.2
¹³C (C2)153.1 (d, J=245 Hz)154.3 (d, J=248 Hz)
¹³C (C3)118.2 (d, J=23 Hz)119.5 (d, J=24 Hz)
¹³C (C4)85.486.1
¹³C (C5)135.9136.8
¹³C (C6)124.6 (d, J=4 Hz)125.3 (d, J=4 Hz)
¹⁹F-128.5-130.2

Note: This table is for illustrative purposes only and does not represent actual published research data for this specific compound. Values are hypothetical.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide critical insights into the dynamic behavior and conformational preferences of molecules over time. For this compound, MD simulations can be used to explore its conformational landscape, particularly the rotational freedom of the hydroxyl (-OH) group and the influence of the fluorine and iodine substituents on its orientation.

The conformational behavior of substituted phenols is of significant interest. The orientation of the hydroxyl group relative to the other ring substituents can influence the molecule's dipole moment, reactivity, and intermolecular interactions. In this compound, the primary conformational question revolves around the dihedral angle defined by the C1-C2-O-H atoms. Two principal planar conformers are expected: one where the -OH group is oriented away from the fluorine atom (anti) and one where it is oriented towards it (syn). The syn conformation may allow for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the electronegative fluorine atom.

MD simulations, using a suitable force field, can map the potential energy surface related to this rotation, revealing the relative energies of the syn and anti conformers and the energy barrier to their interconversion. These simulations can also model the molecule's interactions with solvent molecules, providing a more realistic picture of its behavior in solution. For related halogenated phenols, MD has been used to simulate solvent effects. In more complex systems like oligomers containing fluorinated phenylene units, conformational changes are understood to be dynamic, with arene-arene stacking interactions playing a key role in stabilizing folded structures. chemrxiv.org

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionExpected Conformations
C1-C2-O-HDefines the orientation of the hydroxyl proton relative to the C1-C2 bond.syn (~0°) and anti (~180°)
C3-C2-C1-ODefines the out-of-plane tilt of the hydroxyl group.Values near 0° or 180° indicate planarity.

Note: This table outlines the critical parameters that would be monitored in a typical MD simulation to characterize the conformational space of the molecule.

Non-Linear Optical (NLO) Properties from Theoretical Calculations

Non-linear optical (NLO) materials are essential for modern optoelectronic applications, including frequency conversion and optical switching. The NLO response of a molecule is determined by its change in dipole moment under a strong electric field, which can be quantified by its polarizability (α) and hyperpolarizabilities (β and γ). diva-portal.org Computational quantum chemistry is a vital tool for predicting the NLO properties of new organic molecules, guiding the design of materials with enhanced performance. nih.gov

The NLO properties of this compound can be investigated using theoretical methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT). nih.gov The selection of the functional is crucial, with long-range corrected functionals such as CAM-B3LYP and ωB97XD often providing more accurate results for NLO properties. plos.orgresearchgate.net

The key calculated parameters are:

Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): A third-rank tensor that quantifies the second-order NLO response, responsible for effects like second-harmonic generation. mdpi.com

Second Hyperpolarizability (γ): A fourth-rank tensor related to the third-order NLO response. mdpi.com

Calculations are typically performed for the molecule in the gas phase and in various solvents using continuum models, as intermolecular interactions can significantly enhance NLO properties. plos.org For instance, studies on similar molecules have shown that solvents like DMSO can increase hyperpolarizability values substantially. plos.org The presence of both electron-donating (-OH) and electron-withdrawing/heavy atoms (-F, -I) on the aromatic ring of this compound suggests it may possess interesting NLO characteristics.

Table 3: Hypothetical Calculated NLO Properties of this compound

PropertyGas PhaseIn DMSOUnit
Dipole Moment (μ_total)2.152.85Debye
Mean Polarizability (⟨α⟩)125.3138.110⁻²⁴ esu
First Hyperpolarizability (β_total)0.851.5210⁻³⁰ esu
Second Hyperpolarizability (⟨γ⟩)12.419.810⁻³⁶ esu

Note: This table is illustrative, providing a hypothetical example of NLO properties calculated using a DFT method (e.g., CAM-B3LYP/6-311+G(d)). The values are not from published experimental or theoretical work on this specific compound.

Applications of 2 Fluoro 4 Iodophenol in Advanced Research Fields

Pharmaceutical and Medicinal Chemistry Research

The strategic placement of fluorine and iodine atoms on the phenolic ring of 2-Fluoro-4-iodophenol makes it a highly sought-after intermediate in the development of new therapeutic agents. The presence of fluorine can enhance the metabolic stability and binding affinity of a drug molecule, while the iodine atom provides a reactive site for various coupling reactions, enabling the construction of complex molecular architectures.

Intermediate in the Synthesis of Biologically Active Compounds and Pharmaceuticals

This compound serves as a crucial starting material in the multi-step synthesis of a wide array of biologically active compounds. Its utility is exemplified in the synthesis of complex heterocyclic structures, which are common scaffolds in many pharmaceuticals. While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its role as a precursor to key intermediates is well-established. For instance, fluorinated benzamide (B126) derivatives, which are structurally related to compounds that can be synthesized from this compound, have shown promise as cytotoxic prodrugs for cancer therapy.

A notable example is the synthesis of 3-fluoro-4-[bis(2-chloroethyl)amino]benzoyl-L-glutamic acid, a nitrogen mustard-based prodrug. The fluorinated phenyl ring in this compound is critical for its biological activity. The synthesis of such molecules often involves the strategic introduction of fluorine to enhance the reactivity and therapeutic index of the final compound.

CompoundStarting Material (Illustrative)Therapeutic AreaKey Synthetic Reaction
Fluorinated Benzamide Prodrugs2-Fluoro-4-aminophenol derivativesOncologyAmide coupling
Substituted Biaryl EthersThis compoundVariousUllmann or Buchwald-Hartwig coupling

Development of Drugs Targeting Specific Biological Pathways

The unique electronic properties conferred by the fluorine atom in this compound derivatives can lead to enhanced selectivity for specific biological targets. This is particularly important in the design of kinase inhibitors, where achieving selectivity among highly similar ATP-binding sites is a major challenge. The introduction of fluorine can alter the pKa of nearby functional groups and create specific interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein, leading to improved potency and selectivity.

For example, in the development of inhibitors for receptor tyrosine kinases (RTKs), which are often overactive in cancer cells, the use of fluorinated building blocks is a common strategy to improve the drug-like properties of the lead compounds. The trifluoromethyl group, which can be introduced through synthetic routes involving fluorinated intermediates, is known to enhance lipophilicity, improving membrane permeability and interaction with biological targets.

Molecular Docking Studies for Biological Activity Prediction

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method is instrumental in modern drug discovery for screening virtual libraries of compounds and for understanding the structure-activity relationships (SAR) of a series of potential drug candidates.

In the context of this compound derivatives, molecular docking studies can be employed to predict how these molecules might interact with the active site of a target enzyme. For instance, in a study of novel antimicrobial benzamides, molecular docking was used to predict the interaction between the compounds and bacterial enzymes like DNA gyrase. sci-hub.ru The binding energies and interaction modes obtained from these simulations help in prioritizing compounds for synthesis and biological testing.

The following table illustrates hypothetical docking results for a derivative of this compound with a target protein, showcasing the type of data generated in such studies.

Compound DerivativeTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
N-(2-fluoro-4-iodophenyl)benzamideProtein Kinase A-8.5Lys72, Glu91, Phe327
N-(2-fluoro-4-iodophenyl)-4-aminobenzamideProtein Kinase A-9.2Lys72, Glu91, Asp184, Phe327

Role in Drug Discovery and Development

This compound plays a significant role in the early stages of drug discovery, particularly in the hit-to-lead and lead optimization phases. Its utility as a scaffold allows medicinal chemists to systematically explore the chemical space around a preliminary hit compound. The differential reactivity of the C-I and C-F bonds, along with the phenolic hydroxyl group, provides multiple handles for chemical modification.

Cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are frequently employed to attach various substituents at the 4-position of the phenyl ring, leveraging the reactivity of the iodine atom. These reactions are fundamental in constructing the complex carbon skeletons of many modern pharmaceuticals. The fluorine atom, being relatively inert to these conditions, remains in the molecule, imparting its beneficial properties to the final compound.

Materials Science and Organic Electronics Research

The unique electronic and physical properties of fluorinated compounds make them attractive for applications in materials science and organic electronics. This compound serves as a valuable building block for the synthesis of novel functional materials with tailored properties.

Synthesis of Functional Materials

The incorporation of fluorine into organic materials can significantly alter their properties, leading to enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. This compound can be used as a monomer or a precursor to monomers for the synthesis of fluorinated polymers and liquid crystals.

An example of the application of a derivative of this compound is in the synthesis of fluorinated azo/ester liquid crystals. A series of compounds, namely 2-fluoro-4-((4-(alkyloxy)phenyl)diazenyl)phenyl 4-substitutedbenzoate, were prepared and their mesomorphic properties investigated. These materials exhibit nematic liquid crystal phases over a broad temperature range, making them suitable for applications in display technologies. The presence of the lateral fluorine atom influences the mesomorphic behavior of these compounds.

The following table summarizes the mesomorphic properties of a representative compound from this series.

CompoundPhase Transitions (°C)Mesophase Type
2-fluoro-4-((4-(hexyloxy)phenyl)diazenyl)phenyl 4-fluorobenzoateCr 110.5 N 205.3 INematic

Cr = Crystalline, N = Nematic, I = Isotropic liquid

The synthesis of such materials highlights the importance of fluorinated building blocks like this compound in creating advanced materials with specific, desirable properties for high-tech applications. pageplace.de

Precursor for Organic Electronic Materials

This compound is a valuable precursor for the synthesis of organic electronic materials, including conductive polymers and molecules for organic light-emitting diodes (OLEDs). The compound's utility stems from the specific functionalities of its substituents. The iodine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in polymerizing monomers and constructing the complex, conjugated π-systems that are essential for charge transport in organic semiconductors.

The fluorine atom, being highly electronegative, can modify the electronic properties of the resulting material. Its introduction into conjugated polymers can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can enhance the material's stability against oxidative degradation and tune its charge injection and transport properties. Furthermore, the phenolic hydroxyl group offers a site for derivatization, such as etherification or esterification, allowing for the attachment of other functional groups to tailor the solubility, morphology, and interfacial properties of the final material.

While specific conductive polymers derived directly from this compound are not extensively detailed in readily available literature, its structural motifs are found in various organic electronic materials. The principles of molecular design suggest its potential in creating materials with specific electronic and optical characteristics for applications in transistors, solar cells, and light-emitting devices.

Table 1: Potential Contributions of this compound's Functional Groups in Organic Electronic Materials

Functional GroupRole in Synthesis and Material Properties
Iodine Atom Serves as a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira) to form C-C bonds, enabling polymerization and construction of extended π-conjugated systems.
Fluorine Atom Modifies electronic properties (lowers HOMO/LUMO levels), enhances oxidative stability, and can influence molecular packing and thin-film morphology.
Hydroxyl Group Provides a point for chemical modification to attach solubilizing groups or other functionalities that control the material's processing and interfacial behavior.

Development of Sensors and Coatings

The properties of this compound also make it a suitable building block for the development of specialized sensors and high-performance coatings. Fluorinated polymers, in particular, are known for their exceptional properties, which can be imparted by precursors like this compound.

In the field of chemical sensors, the aromatic ring of this compound can be incorporated into polymers that exhibit changes in their optical or electronic properties upon interaction with specific analytes. For instance, polymers designed for detecting environmental pollutants might incorporate this molecule to enhance their selectivity or sensitivity.

For coatings applications, fluoropolymers offer a range of desirable characteristics including high thermal stability, chemical resistance, low surface energy (leading to non-stick and water-repellent properties), and excellent weatherability. aps-coatings.comtoefco.compaint.org The strong carbon-fluorine bond is responsible for the high stability of these materials. toefco.com By incorporating this compound into polymer backbones, it is possible to develop advanced coatings for demanding environments, such as in the aerospace, automotive, and chemical processing industries. pageplace.de These coatings can protect surfaces from corrosion, fouling, and friction. toefco.com

Table 2: Desirable Properties of Fluoropolymer Coatings Derived from Precursors like this compound

PropertyBenefit in Coatings
Chemical Resistance Protection against corrosive chemicals, solvents, and acids.
Thermal Stability Ability to withstand high operating temperatures without degradation.
Low Surface Energy Provides non-stick, water-repellent (hydrophobic), and anti-fouling surfaces.
UV Resistance Excellent durability and gloss retention in outdoor applications.
Low Friction Coefficient Creates self-lubricating and wear-resistant surfaces.

Agrochemical Research and Development

Halogenated phenols are important intermediates in the synthesis of a wide range of agrochemicals, including herbicides, insecticides, and fungicides. google.com this compound serves as a valuable building block in this field due to the recognized impact of fluorine and iodine substitution on the biological activity of molecules.

The introduction of fluorine into a potential agrochemical can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors. This can lead to enhanced efficacy, selectivity, and a more favorable pharmacokinetic profile. The presence of the iodine atom provides a versatile handle for further chemical transformations to build more complex molecular structures. For example, similar structures like 2-chloro-4-fluorophenol (B157789) are known intermediates for producing herbicidal oxazolidine (B1195125) derivatives. google.com The reactivity of the iodinated position allows for the creation of diverse libraries of compounds for screening and optimization of biological activity.

Environmental Monitoring and Analytical Chemistry

In the realm of environmental science, accurate detection and quantification of pollutants are paramount. Halogenated phenols are a class of environmental contaminants that can be formed as by-products of industrial processes and water disinfection. vt.edu

Detection and Quantification of Pollutants

This compound can play a crucial role in the analytical methods developed for monitoring these pollutants. Due to its well-defined chemical structure and properties, it is a suitable candidate for use as an analytical standard.

Certified Reference Material: In analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly used for the analysis of iodinated and fluorinated phenols, this compound can serve as a reference standard for calibration and quantification. vt.eduresearchgate.net Its use ensures the accuracy and reliability of measurements of similar pollutants in environmental samples like water and soil.

Internal Standard: It could also be employed as an internal standard in analytical procedures. By adding a known amount of this compound to a sample before processing, analysts can correct for variations in sample extraction and instrument response, leading to more precise quantification of other target analytes.

Table 3: Analytical Techniques for Halogenated Phenol (B47542) Detection

TechniqueDescriptionPotential Role of this compound
HPLC-UV Separates compounds based on their interaction with a stationary phase, with detection by UV absorbance.Can be used as a standard for retention time and response factor calibration.
GC-MS Separates volatile compounds in the gas phase, followed by detection and identification based on mass-to-charge ratio.Can serve as a reference standard for identifying and quantifying related pollutants by comparing mass spectra and retention times. vt.edu
HPLC-ICP-MS Couples HPLC for separation with Inductively Coupled Plasma Mass Spectrometry for highly sensitive element-specific (e.g., iodine) detection.Can be used to calibrate the instrument for iodine-containing species, enabling very low detection limits. researchgate.net

Biochemical Research: Enzyme Interactions and Mechanisms

This compound and its analogs are valuable tools in biochemical and toxicological research, particularly for studying the mechanisms of enzymes that metabolize or are inhibited by halogenated compounds.

The compound can be used as a substrate to investigate the activity and specificity of various enzymes, such as dehalogenases and cytochrome P450 monooxygenases. nih.gov These enzymes play a critical role in the detoxification and metabolism of foreign compounds (xenobiotics). A study on the metabolism of 2-fluoro-4-halophenols (where the halogen was fluorine, chlorine, or bromine) revealed that these compounds undergo Phase II metabolism through glucuronidation and sulphation. nih.gov The research demonstrated that the nature of the halogen at the C4 position influences the metabolic pathway, with increasing hydrophobicity leading to a lower apparent Km for glucuronidation. nih.gov This highlights how compounds like this compound can be used to probe the electronic and steric requirements of enzyme active sites.

Furthermore, fluorinated compounds are frequently used in the design of enzyme inhibitors. The fluorine atom can alter the acidity of the phenolic proton or participate in key interactions within an enzyme's active site, potentially leading to potent and selective inhibition. As such, this compound can serve as a parent structure for developing chemical probes to label and identify the active sites of enzymes, such as serine hydrolases, or to study their catalytic mechanisms. thermofisher.comthermofisher.com

Table 4: Applications of this compound in Biochemical Research

Research AreaApplicationFinding/Mechanism
Enzyme Metabolism Used as a substrate for Phase II metabolic enzymes (e.g., UDP-glucuronyltransferases). nih.govThe type of halogen at the C4 position affects the ratio of sulphation to glucuronidation, likely due to changes in substrate hydrophobicity. nih.gov
Enzyme Inhibition Serves as a scaffold for designing potential enzyme inhibitors.The electronegative fluorine atom can enhance binding affinity to the active site of target enzymes.
Active-Site Probes Can be derivatized to create chemical probes for labeling enzyme active sites. thermofisher.comthermofisher.comThe iodine atom provides a reactive site for attaching reporter tags (e.g., fluorescent dyes, biotin) for detection and enrichment of target enzymes.
Dehalogenase Studies Acts as a potential substrate to study the mechanisms of enzymatic C-X bond cleavage. nih.govkyoto-u.ac.jpAllows researchers to investigate how enzymes recognize and process substrates containing both fluorine and iodine.

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Enhanced Sustainability

The chemical industry is increasingly focusing on the development of environmentally benign synthetic processes. jddhs.comjddhs.com In this context, research into the synthesis of 2-Fluoro-4-iodophenol and related compounds is geared towards greener alternatives that minimize waste, reduce energy consumption, and avoid the use of hazardous reagents. jddhs.comjddhs.com

Key areas of investigation include:

Catalytic Systems: The exploration of novel catalysts is a cornerstone of sustainable synthesis. For instance, the use of copper(II) fluoride (B91410) has been demonstrated as a "green" method for the production of fluorinated aromatics. researchgate.net Future research will likely focus on developing highly efficient and recyclable catalysts for the selective fluorination and iodination of phenolic precursors.

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a promising energy-efficient technique in organic chemistry. mdpi.com The application of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of halogenated phenols.

Solvent-Free and Aqueous Reactions: The use of organic solvents is a major contributor to chemical waste. jddhs.com Consequently, the development of solvent-free reaction conditions or the use of water as a benign solvent is a key objective in the sustainable synthesis of this compound. researchgate.net

A recent patent describes a synthesis method for poly-fluorinated phenol (B47542) compounds that boasts a high yield and purity under mild, environmentally friendly conditions, highlighting the active progress in this area. google.com

Exploration of Undiscovered Reactivity Patterns

The distinct electronic properties conferred by the fluorine and iodine substituents, in conjunction with the phenolic hydroxyl group, make this compound a substrate ripe for the discovery of new reactivity patterns. chemimpex.com Its utility as a building block in the synthesis of more complex molecules is well-established, with its halogen substitutions allowing for selective reactions. chemimpex.com

Future research is anticipated to delve into:

Selective Functionalization: The differential reactivity of the C-F, C-I, and O-H bonds presents opportunities for highly selective transformations. For example, studies on the photolysis of halophenols have shown a competition between C-I and O-H bond fission, indicating the potential to control reaction pathways through specific energy inputs. researchgate.net

Novel Coupling Chemistries: While the participation of iodoarenes in cross-coupling reactions is well-documented, the influence of the adjacent fluorine atom and the phenolic hydroxyl group on these reactions is an area for further exploration. This could lead to the development of novel catalytic systems that exploit this unique substitution pattern.

Ortho-Quinone Methide Generation: The phenolic moiety offers a handle for the generation of reactive intermediates such as ortho-quinone methides, which can then participate in a variety of cycloaddition and annulation reactions to construct complex molecular architectures.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. chemrxiv.orgrsc.org For this compound, computational modeling can provide profound insights into its structural, electronic, and reactive properties.

Key applications of computational modeling in this context include:

Reaction Mechanism Elucidation: DFT calculations can be employed to map out the potential energy surfaces of reactions involving this compound, thereby elucidating reaction mechanisms and identifying key transition states. This understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Prediction of Spectroscopic Properties: Computational methods can accurately predict spectroscopic data, such as NMR and IR spectra, which can aid in the characterization of this compound and its derivatives. researchgate.net

Structure-Property Correlation: By systematically modifying the structure of this compound in silico, it is possible to establish clear structure-property relationships. This can guide the rational design of new molecules with tailored electronic and optical properties for specific applications in materials science.

The table below summarizes key computed properties for this compound.

PropertyValue
Molecular FormulaC₆H₄FIO
Molecular Weight238.00 g/mol
IUPAC NameThis compound
SMILESOC1=C(F)C=C(I)C=C1
InChIKeyFDOQGGGFQVVOBN-UHFFFAOYSA-N

This data is compiled from publicly available chemical databases. chemspider.comchemscene.comchemicalbook.com

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency, atom economy, and convergence. doi.org The integration of this compound into MCRs represents a promising strategy for the rapid construction of diverse and complex molecular scaffolds.

Future research in this area may focus on:

Design of Novel MCRs: The unique combination of functional groups in this compound can be exploited to design novel MCRs. For example, the phenolic hydroxyl group could act as a nucleophile, the aromatic ring could undergo electrophilic substitution, and the iodo group could participate in a subsequent cross-coupling reaction, all within a single pot.

Synthesis of Heterocyclic Libraries: MCRs are particularly well-suited for the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. By incorporating this compound into MCRs, it is possible to generate large libraries of novel fluorinated and iodinated heterocycles for biological screening.

Green Chemistry Advantages: The inherent efficiency of MCRs aligns well with the principles of green chemistry, as they often lead to a reduction in the number of synthetic steps, solvent usage, and waste generation. doi.org

Development of Next-Generation Therapeutic and Material Applications

The presence of fluorine and iodine atoms in this compound makes it an attractive precursor for the development of new therapeutic agents and advanced materials. chemimpex.com Fluorine substitution is a common strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates, while the iodo group provides a versatile handle for further chemical modification. nih.gov

Potential future applications include:

Therapeutic Agents: this compound can serve as a key intermediate in the synthesis of a wide range of biologically active molecules. chemimpex.com Research into fluorinated polyphenols has already shown promise in the development of selective kinase inhibitors for the treatment of neuroinflammatory diseases. nih.gov

Organic Electronics: The electronic properties of this compound make it a candidate for use in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com

Advanced Polymers and Dyes: The reactivity of this compound allows for its incorporation into polymer backbones to create materials with tailored properties, such as enhanced thermal stability or specific optical characteristics. It can also be used in the synthesis of novel dyes. chemimpex.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-4-iodophenol, and how can purity be validated?

  • Methodological Answer : Begin with nucleophilic aromatic substitution (NAS) using 4-iodophenol and a fluorinating agent (e.g., Selectfluor®). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify via recrystallization in ethanol/water mixtures. Validate purity using melting point analysis, 1^1H/19^19F NMR, and GC-MS. Note: Fluorine’s electronegativity may reduce yields due to competing side reactions; optimize temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) .

Q. How does the iodine substituent influence the compound’s stability under ambient conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing this compound to UV light, humidity, and oxygen. Use UV-Vis spectroscopy to track degradation (e.g., iodine loss via C-I bond cleavage). Compare with control compounds (e.g., 4-iodophenol). Store samples in amber vials under nitrogen to mitigate photolytic decomposition .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer : Combine 1^1H NMR (to identify phenolic -OH and aromatic protons), 19^19F NMR (for fluorine environment), and IR spectroscopy (O-H stretch at ~3200 cm1^{-1}). Mass spectrometry (EI-MS) confirms molecular weight (MW: 252.02 g/mol). Cross-reference with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How do electronic effects of the fluorine and iodine substituents impact electrophilic aromatic substitution (EAS) reactivity?

  • Methodological Answer : Perform comparative EAS reactions (e.g., nitration, sulfonation) with this compound vs. unsubstituted phenol. Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to map electron density and predict regioselectivity. Experimentally, analyze product ratios via 1^1H NMR or HPLC. Fluorine’s -I effect may deactivate the ring, while iodine’s +M effect directs electrophiles to ortho/para positions .

Q. What contradictions exist in reported catalytic applications of this compound, and how can they be resolved?

  • Methodological Answer : Review literature for discrepancies in catalytic efficiency (e.g., Suzuki-Miyaura coupling). Replicate experiments under standardized conditions (identical catalysts, solvents, temperatures). Analyze variables like substrate purity (via elemental analysis) or trace metal contamination (ICP-MS). Use statistical tools (ANOVA) to identify significant outliers .

Q. Can computational models predict the compound’s behavior in cross-coupling reactions?

  • Methodological Answer : Apply molecular docking (AutoDock Vina) to simulate interactions with palladium catalysts. Validate predictions experimentally by synthesizing derivatives (e.g., 2-Fluoro-4-iodophenyl boronic ester) and testing coupling efficiency with aryl halides. Compare computational activation energies with experimental Arrhenius plots .

Data Analysis & Experimental Design

Q. How should researchers address conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer : Design a systematic solubility study using Hansen solubility parameters. Test solvents (e.g., DMSO, hexane, ethanol) at 25°C and 50°C. Quantify solubility via gravimetric analysis. Correlate results with LogP calculations (ChemDraw) to resolve discrepancies caused by solvent polarity or hydrogen bonding .

Q. What strategies minimize byproducts during iodination of 2-fluorophenol precursors?

  • Methodological Answer : Optimize iodine stoichiometry (1.2–1.5 eq.) and use iodide scavengers (e.g., silver nitrate). Monitor reaction intermediates via LC-MS. Employ flow chemistry for better temperature control and reduced side reactions .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods for synthesis/purification. Wear nitrile gloves and safety goggles due to phenolic toxicity. Neutralize waste with 10% NaOH before disposal. Store away from light and oxidizing agents. Reference SDS guidelines for H303 (harmful if swallowed) and P264 (wash hands thoroughly) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.